molecular formula C14H18N4O3 B13648707 2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid

2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid

Cat. No.: B13648707
M. Wt: 290.32 g/mol
InChI Key: SBLHEYRGNVEEHA-UHFFFAOYSA-N
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Description

2-{[1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid is a pyrazole-based compound featuring a 1-methylpyrazole core substituted with a pyrrole ring at the 5-position and a pentanoic acid chain linked via a formamide group at the 4-position. Pyrazole derivatives are widely studied for their biological activity, particularly as antibiotic adjuvants and enzyme inhibitors. Structural determination of such compounds often relies on X-ray crystallography refined using programs like SHELXL .

Properties

Molecular Formula

C14H18N4O3

Molecular Weight

290.32 g/mol

IUPAC Name

2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]pentanoic acid

InChI

InChI=1S/C14H18N4O3/c1-3-6-11(14(20)21)16-12(19)10-9-15-17(2)13(10)18-7-4-5-8-18/h4-5,7-9,11H,3,6H2,1-2H3,(H,16,19)(H,20,21)

InChI Key

SBLHEYRGNVEEHA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)C1=C(N(N=C1)C)N2C=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the pyrrole ring via condensation reactions. The final step often involves the formylation of the pentanoic acid chain.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituents, synthetic routes, and inferred biological properties:

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key Properties/Activity
Target Compound 1-methylpyrazole 5-(1H-pyrrol-1-yl), 4-formamido-pentanoic acid ~333.35* Enhanced solubility (carboxylic acid group)
(4-Methylpiperazin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone (3) 1-methylpyrazole 5-(1H-pyrrol-1-yl), 4-(4-methylpiperazinoyl) ~299.35 Antibiotic adjuvant activity against A. baumannii
(4-Methylpiperazin-1-yl)[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone (4) 1-phenylpyrazole 5-(1H-pyrrol-1-yl), 4-(4-methylpiperazinoyl) ~361.43 Reduced activity vs. methyl-substituted core
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (6d) 3-phenylpyrazole Tetrazole-thio, propanoyl, cyano ~354.39 Moderate yield (66.64%), potential enzyme inhibition
(1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine 1-methylpyrazole 5-(1H-pyrrol-1-yl), 4-aminomethyl ~202.25 Discontinued (stability or efficacy issues)
N-[2-[[[[1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl]amino]carbonyl]amino]ethyl]carbamic acid tert-butyl ester 1-methylpyrazole Triphenylmethyl, tert-butyl carbamate ~629.76 Bulky groups likely reduce solubility

*Calculated based on standard atomic weights.

Key Findings from Comparative Analysis

Bioactivity and Substituent Influence: The target compound’s pentanoic acid chain likely improves water solubility compared to analogs with bulky aromatic groups (e.g., triphenylmethyl in ) or shorter chains (e.g., methanamine in ). This may enhance pharmacokinetics in antibiotic adjuvant applications. Piperazine-substituted analogs (3 and 4 in ) show activity against colistin-resistant A. baumannii, suggesting the target compound’s pyrrole and amide groups may confer similar binding interactions. However, the phenyl-substituted analog (4) exhibits reduced efficacy, highlighting the importance of the methylpyrazole core.

Synthetic Efficiency :

  • The tetrazole-thio derivative (6d ) was synthesized in 66.64% yield, demonstrating that heterocyclic modifications are feasible. The target compound’s formamide linkage may require optimized coupling conditions to achieve comparable yields.

The target compound’s carboxylic acid group may mitigate such issues by reducing reactivity compared to primary amines.

Physicochemical and Structural Insights

  • Hydrophilicity: The pentanoic acid group in the target compound provides a polar terminus, contrasting with the lipophilic tert-butyl carbamate in . This difference may influence membrane permeability and target engagement.
  • Heterocyclic Contributions : The pyrrole ring (target compound) and tetrazole (6d ) both participate in hydrogen bonding, but pyrrole’s aromaticity may offer stronger π-π stacking interactions in biological targets.

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